1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
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Overview
Description
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a sulfonyl group, an ethoxy-fluorophenyl group, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Attachment of the Ethoxy-Fluorophenyl Group: This step might involve nucleophilic aromatic substitution or other coupling reactions.
Incorporation of the Thiophene Ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This often involves:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry Principles: Minimizing waste and using safer solvents and reagents.
Process Optimization: Streamlining steps to reduce production time and costs.
Chemical Reactions Analysis
Types of Reactions
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of specific enzymes or receptors.
Medicine
In medicine, such compounds could be explored for their therapeutic potential in treating diseases, especially if they exhibit bioactivity against certain targets.
Industry
Industrially, these compounds might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, altering their function through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methoxy-3-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
- 1-((4-Ethoxy-3-chlorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine
- 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(furan-2-yl)pyrrolidine
Uniqueness
1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is unique due to the specific combination of functional groups and the arrangement of its molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)sulfonyl-3-thiophen-2-ylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-2-21-15-6-5-13(10-14(15)17)23(19,20)18-8-7-12(11-18)16-4-3-9-22-16/h3-6,9-10,12H,2,7-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAJVXUFRAVDNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC=CS3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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